Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)-
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Overview
Description
Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- is a complex organic compound with significant importance in various scientific fields It is characterized by its unique structure, which includes a benzene ring attached to an acetic acid moiety, further modified by the presence of a methylamino and oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzeneacetic acid with methylamine under controlled conditions to introduce the methylamino group. This is followed by oxidation reactions to incorporate the oxoethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the benzene ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, alpha-methyl-: Similar structure but lacks the methylamino and oxoethyl groups.
Phenylacetic acid: Contains a benzene ring and acetic acid moiety but without additional functional groups.
2-Phenylpropanoic acid: Another structurally related compound with different substituents.
Uniqueness
Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable for specialized applications in research and industry, setting it apart from other similar compounds.
Properties
CAS No. |
73294-89-0 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(methylamino)-4-oxo-2-phenylbutanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
OZGJOKGCHOVMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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